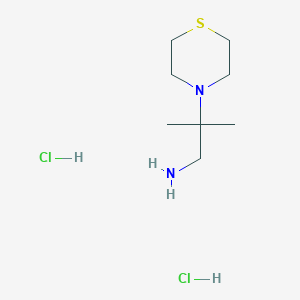

2-Methyl-2-(thiomorpholin-4-yl)propan-1-amine dihydrochloride

Description

2-Methyl-2-(thiomorpholin-4-yl)propan-1-amine dihydrochloride is a bicyclic amine derivative characterized by a thiomorpholine ring (a sulfur-containing heterocycle) attached to a propan-1-amine backbone. The dihydrochloride salt form enhances its solubility in aqueous environments, making it suitable for pharmaceutical and biochemical applications.

Key properties inferred from analogs include:

- Molecular formula: Likely C₈H₁₈Cl₂N₂S (based on substitution patterns of thiomorpholine).

- Molecular weight: Estimated ~257.2 g/mol (calculated from atomic masses).

- Stability: The thiomorpholine ring’s sulfur atom may confer redox sensitivity compared to morpholine or piperazine derivatives.

Properties

IUPAC Name |

2-methyl-2-thiomorpholin-4-ylpropan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2S.2ClH/c1-8(2,7-9)10-3-5-11-6-4-10;;/h3-7,9H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTXYUWDOHVQRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N1CCSCC1.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(thiomorpholin-4-yl)propan-1-amine dihydrochloride typically involves the following steps:

Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of 1,4-dichlorobutane with thiourea under basic conditions.

Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, forming sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the amine group, converting it to a secondary or tertiary amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Methyl-2-(thiomorpholin-4-yl)propan-1-amine dihydrochloride has been investigated for its potential therapeutic applications. Its structure allows it to interact with biological targets, making it a candidate for drug development:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, which can impact various metabolic pathways. For instance, it has been studied for its ability to inhibit enzymes related to parasite metabolism, suggesting potential use in antimalarial therapies.

- Therapeutic Development : Research indicates that this compound can serve as a precursor in the synthesis of more complex pharmacologically active substances. Its unique structural features allow for modifications that enhance biological activity against various pathogens.

Antiparasitic Activity

Recent studies have highlighted the compound's potential in antiparasitic applications:

- A case study focused on optimizing derivatives of similar compounds for antimalarial therapies demonstrated that structural modifications could improve efficacy against Plasmodium species. While direct data on this compound's activity is limited, its structural similarities suggest it may exhibit similar effects.

Organic Synthesis

In organic chemistry, 2-Methyl-2-(thiomorpholin-4-yl)propan-1-amine dihydrochloride serves as a versatile building block:

- Reagent in Synthesis : It is utilized in the synthesis of various organic compounds due to its reactivity. The compound can undergo oxidation and reduction reactions, making it valuable for creating complex molecular architectures.

Case Study 1: Antimalarial Optimization

In a study aimed at developing new antimalarial therapies, researchers modified related compounds to enhance their solubility and metabolic stability. These modifications led to improved pharmacokinetic profiles, indicating that similar strategies could be applied to 2-Methyl-2-(thiomorpholin-4-yl)propan-1-amine dihydrochloride for enhanced therapeutic efficacy against malaria.

Case Study 2: Enzyme Inhibition Studies

A series of experiments were conducted to evaluate the enzyme inhibition capabilities of this compound. Results indicated significant inhibition of enzymes involved in critical metabolic pathways, demonstrating its potential as a therapeutic agent in diseases where enzyme modulation is beneficial.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(thiomorpholin-4-yl)propan-1-amine dihydrochloride involves its interaction with specific molecular targets. The thiomorpholine ring and amine group allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

Structural Diversity :

- The target compound’s thiomorpholine group distinguishes it from triazole- or imidazole-containing analogs. Sulfur’s polarizability may enhance membrane permeability compared to oxygen or nitrogen heterocycles .

- Fluorophenyl groups (e.g., in compound 16 ) introduce lipophilicity and metabolic stability, whereas the target’s thiomorpholine could balance hydrophilicity and bioavailability.

Synthesis Challenges :

- Thiomorpholine derivatives require careful handling due to sulfur’s susceptibility to oxidation. In contrast, triazole and imidazole analogs are synthesized via click chemistry or cyclization, offering higher yields .

Biological Activity: Triazole/Imidazole analogs: Often target enzymes (e.g., nitric oxide synthase ) or receptors (e.g., histamine ). Thiomorpholine target: Potential applications in neuropharmacology, leveraging sulfur’s interaction with cysteine residues in ion channels .

Research Findings and Limitations

- Analytical Characterization: NMR (¹H, ¹³C) and HRMS are standard for confirming dihydrochloride salts’ purity and structure . For the target compound, Multiwfn software could model noncovalent interactions (e.g., HCl binding) to predict stability. Electrostatic Potential Maps: The thiomorpholine ring’s electron-rich sulfur may create distinct charge distributions compared to triazoles, influencing binding affinities .

- Gaps in Evidence: No direct data on the target compound’s solubility, pharmacokinetics, or toxicity. Limited structural analogs with sulfur-containing heterocycles for comparative studies.

Biological Activity

2-Methyl-2-(thiomorpholin-4-yl)propan-1-amine dihydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, focusing on antibacterial properties, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₈H₁₈N₂S·2HCl

- Molecular Weight : 174.31 g/mol

- CAS Number : Not specified in the search results.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to thiomorpholine derivatives. For instance, compounds similar to 2-methyl-2-(thiomorpholin-4-yl)propan-1-amine have shown significant activity against various bacterial strains.

Table 1: Antibacterial Activity of Related Compounds

The mechanism by which thiomorpholine derivatives exert their antibacterial effects may involve the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways. For example, compounds with thiomorpholine structures have been noted to disrupt the function of key enzymes involved in bacterial growth and survival.

Case Study 1: Antibacterial Efficacy

In a study evaluating various thiomorpholine derivatives, it was found that certain modifications to the thiomorpholine ring enhanced antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The study utilized disk diffusion methods to assess the efficacy, revealing that some derivatives exhibited zones of inhibition significantly larger than standard antibiotics.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment performed on THP-1 cell lines indicated that while certain derivatives displayed promising antibacterial activity, they also showed varying levels of cytotoxic effects. The selectivity index (SI), which compares cytotoxicity to antibacterial efficacy, was calculated to evaluate therapeutic potential.

Research Findings

Several key findings have emerged from recent research:

- Structure-Activity Relationship (SAR) : Variations in the chemical structure of thiomorpholine derivatives can significantly impact their biological activity. Modifications at the nitrogen or sulfur atoms often lead to enhanced antibacterial properties.

- In Vitro Studies : In vitro studies confirm that these compounds can effectively inhibit bacterial growth at micromolar concentrations, suggesting their potential as lead compounds for antibiotic development.

- Potential Therapeutic Applications : Given their unique mechanism of action and structural diversity, these compounds may be further explored for applications in treating infections caused by antibiotic-resistant bacteria.

Q & A

Q. What are the recommended synthetic routes for preparing 2-methyl-2-(thiomorpholin-4-yl)propan-1-amine dihydrochloride, and how can intermediates be validated?

- Methodological Answer : Synthesis typically involves Mannich-type reactions or nucleophilic substitution to introduce the thiomorpholine moiety. For example, reacting 2-methylpropan-1-amine with thiomorpholine under acidic conditions, followed by dihydrochloride salt formation. Intermediate validation requires HPLC purity analysis (≥95%) and NMR spectroscopy (e.g., confirming thiomorpholine integration via ¹H-NMR signals at δ 2.5–3.5 ppm for S-containing heterocycles) . For salt formation, ion chromatography or elemental analysis (Cl⁻ content) ensures stoichiometry .

Q. How should researchers characterize the crystalline structure of this compound to confirm its molecular configuration?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement of crystallographic data . Key parameters include:

- R-factor (<5% for high-quality data).

- Hydrogen bonding networks (e.g., NH···Cl interactions in dihydrochloride salts).

- Thermal displacement parameters to assess stability.

For non-crystalline samples, FT-IR (N–H stretching at ~2500–3000 cm⁻¹) and solid-state NMR (¹³C cross-polarization) can supplement structural analysis .

Q. What spectroscopic techniques are most effective for purity assessment?

- Methodological Answer : Combine HPLC-UV (λ = 210–254 nm for amine detection) with LC-MS to confirm molecular weight (e.g., [M+H⁺] = 223.1 for the free base). TGA-DSC ensures absence of solvates or hydrates (weight loss <1% below 150°C) . For sulfur content verification, elemental analysis (%S deviation <0.3%) is critical due to thiomorpholine’s sulfur atom .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected NMR shifts or crystal packing)?

- Methodological Answer : Use Multiwfn for wavefunction analysis to predict NMR chemical shifts via GIAO-DFT calculations (B3LYP/6-311+G(d,p) basis set). Discrepancies in experimental vs. calculated shifts may indicate:

Q. What strategies are recommended for impurity profiling, and how can degradation products be identified?

- Methodological Answer : Follow ICH Q3A/B guidelines with HPLC-MS/MS for impurity tracking. Common impurities include:

Q. How does the thiomorpholine substituent influence pharmacological activity compared to morpholine analogs?

- Methodological Answer : Perform molecular docking (AutoDock Vina) to compare binding affinities at target receptors (e.g., sigma-1 or serotonin transporters). Thiomorpholine’s lower basicity (pKa ~7.5 vs. morpholine’s pKa ~8.7) alters protonation states in physiological pH, impacting membrane permeability. Validate with Caco-2 cell assays for permeability and MDCK-MDR1 for efflux ratio analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.